molecular formula C13H9N3O5S B3954153 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE

Cat. No.: B3954153
M. Wt: 319.29 g/mol
InChI Key: XCXMRHVPNYVEBL-DUXPYHPUSA-N
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Description

The compound (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE is a synthetic organic molecule that features a complex structure with multiple functional groups It is characterized by the presence of a benzodioxole ring, a nitrothiazole moiety, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Nitrothiazole Moiety: The nitrothiazole moiety can be prepared by nitration of thiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the nitrothiazole derivative through a condensation reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the nitrothiazole moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Researchers explore its efficacy and safety in preclinical models, aiming to develop new treatments for diseases. Its ability to modulate specific molecular pathways is of particular interest.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE: shares structural similarities with other benzodioxole and nitrothiazole derivatives.

    Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as safrole and piperonyl butoxide, are known for their biological activity.

    Nitrothiazole Derivatives: Compounds like nitrofurazone and nitrothiazole-based antibiotics are used for their antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5S/c17-11(15-13-14-6-12(22-13)16(18)19)4-2-8-1-3-9-10(5-8)21-7-20-9/h1-6H,7H2,(H,14,15,17)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXMRHVPNYVEBL-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
Reactant of Route 5
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)PROP-2-ENAMIDE

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